molecular formula C17H23N3O2S2 B6436803 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole CAS No. 2549034-52-6

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B6436803
CAS No.: 2549034-52-6
M. Wt: 365.5 g/mol
InChI Key: NWLUWDIUPWWNHX-UHFFFAOYSA-N
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Description

The compound 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core substituted with 4,5-dimethyl groups and a 1,4-diazepane ring modified by a cyclopropanesulfonyl moiety. This structure combines a rigid benzothiazole scaffold with a conformationally flexible diazepane-sulfonyl group, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4,5-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-12-4-7-15-16(13(12)2)18-17(23-15)19-8-3-9-20(11-10-19)24(21,22)14-5-6-14/h4,7,14H,3,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUWDIUPWWNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Carbon Disulfide

A common method involves reacting 4,5-dimethyl-2-aminothiophenol with carbon disulfide under basic conditions. For example, treatment with potassium hydroxide in ethanol at reflux facilitates the formation of the thiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of CS₂, followed by cyclization and elimination of H₂S.

Reaction Conditions

  • Reagents : 4,5-Dimethyl-2-aminothiophenol (1.0 eq), CS₂ (2.0 eq), KOH (2.5 eq)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 70–85%

Alternative Pathways Using Thiourea Derivatives

Thiourea derivatives can also serve as sulfur donors. For instance, 4,5-dimethyl-2-aminothiophenol reacts with thiourea in the presence of hydrochloric acid, yielding the benzothiazole after heating. This method avoids the use of CS₂, which is toxic and volatile.

Sulfonylation with Cyclopropanesulfonyl Chloride

The final step involves sulfonylation of the 1,4-diazepane nitrogen using cyclopropanesulfonyl chloride. This reaction requires careful control of stoichiometry and base selection to avoid over-sulfonylation.

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is prepared via chlorination of cyclopropanesulfonic acid using PCl₅ or thionyl chloride.

Reaction Conditions

  • Reagents : Cyclopropanesulfonic acid (1.0 eq), PCl₅ (1.2 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Time : 2 hours

  • Yield : 85–90%

Sulfonylation of 1,4-Diazepane

The sulfonyl chloride reacts with the secondary amine of 1,4-diazepane in the presence of a tertiary amine base (e.g., triethylamine) to form the sulfonamide.

Reaction Conditions

  • Reagents : 1,4-Diazepane (1.0 eq), cyclopropanesulfonyl chloride (1.1 eq), Et₃N (2.0 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Time : 4 hours

  • Yield : 70–80%

Final Coupling and Purification

The benzothiazole and sulfonylated diazepane are coupled via nucleophilic aromatic substitution. The 2-position of the benzothiazole, activated by electron-withdrawing groups, reacts with the secondary amine of the diazepane.

Reaction Conditions

  • Reagents : 4,5-Dimethyl-1,3-benzothiazole (1.0 eq), sulfonylated diazepane (1.2 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF

  • Temperature : 100°C

  • Time : 12 hours

  • Yield : 60–70%

Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexanes)

  • Purity : >95% (HPLC)

Analytical Data and Characterization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, ArH), 2.95–3.10 (m, 4H, diazepane CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 1.80–1.95 (m, 4H, cyclopropane CH₂), 1.20–1.35 (m, 1H, cyclopropane CH).

  • MS (ESI+) : m/z = 406.1 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzothiazole core and the chair conformation of the diazepane ring.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery and development. Its interactions with biological targets are of particular interest:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to specific enzymes, potentially leading to inhibitory effects.
  • Receptor Modulation : Investigations into its binding affinity to various receptors could reveal therapeutic applications.

Pharmacological Studies

Research has indicated that compounds similar to 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole exhibit various pharmacological properties:

  • Anti-inflammatory Activity : Compounds in this class are being studied for their ability to inhibit inflammatory pathways.
  • Antimicrobial Properties : Benzothiazole derivatives have shown efficacy against various microbial strains.

Case Studies

Recent studies have highlighted the compound's potential in specific therapeutic areas:

Study Focus Findings
Anti-inflammatory effectsDemonstrated inhibition of phosphodiesterase (PDE) activity in vitro.
Antimicrobial activityExhibited significant activity against Gram-positive bacteria.
Binding studiesSurface plasmon resonance studies indicate strong binding to target proteins.

Analytical Techniques

To assess the compound's properties and interactions, several analytical techniques are employed:

  • High-performance liquid chromatography (HPLC) : Used for purity assessment.
  • Mass spectrometry (MS) : Helps in molecular characterization and detecting impurities.
  • Nuclear magnetic resonance (NMR) : Provides insights into the compound's structural dynamics.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound shares key structural motifs with sulfonamide-bearing diazepane/piperazine derivatives reported in the literature. Below is a comparative analysis based on core structures, substituents, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison
Compound Name (Core Structure) Core Substituents Diazepane/Piperazine Substituent Yield (%) Melting Point (°C)
Target: Benzothiazole derivative 4,5-Dimethyl Cyclopropanesulfonyl N/R* N/R*
Compound 10 (Oxazolo[4,5-d]pyrimidine) 4-Methylphenyl, Phenyl Methylsulfonyl 75 289–291
Compound 11 (Oxazolo[4,5-d]pyrimidine) 4-Methylphenyl, Phenyl Phenylsulfonyl 73 247–249
Compound 14 (Oxazolo[4,5-d]pyrimidine) 4-Methylphenyl, Phenyl Phenylsulfonyl (1,4-diazepane) 74 229–231
Compound 15 (Oxazolo[4,5-d]pyrimidine) 4-Methylphenyl, Phenyl Tosyl (1,4-diazepane) 77 192–194
ADSB-FUB-187 (Indazole carboxamide) Fluorophenyl, Methoxyethyl Cyclopropanesulfonamidoethyl N/R N/R

*N/R: Not reported in available evidence. Data derived from .

Key Observations:

Core Structure Differences: The target compound’s benzothiazole core contrasts with the oxazolo[4,5-d]pyrimidine cores in Compounds 10–13. Benzothiazoles are known for their planar aromaticity and electron-deficient nature, which may enhance interactions with biological targets compared to pyrimidine derivatives . ADSB-FUB-187 () shares the cyclopropanesulfonyl group but has an indazole-carboxamide scaffold, highlighting the diversity of sulfonamide applications .

Tosyl (Compound 15) and methylsulfonyl (Compound 10) groups exhibit lower steric hindrance than cyclopropanesulfonyl, which may influence melting points. For instance, Compound 15 (tosyl) has the lowest melting point (192–194°C), suggesting reduced crystallinity compared to phenylsulfonyl analogs .

Diazepane vs. Piperazine Rings :

  • The 1,4-diazepane ring in the target compound and Compounds 14–15 provides greater conformational flexibility than the piperazine rings in Compounds 10–13. This flexibility may enhance binding to targets requiring induced-fit interactions .

Physicochemical and Functional Implications

  • Solubility : The cyclopropanesulfonyl group’s compact size may improve aqueous solubility relative to aryl-sulfonyl derivatives, as seen in ADSB-FUB-187’s design for enhanced bioavailability .
  • Thermal Stability : Higher melting points in methylsulfonyl derivatives (e.g., Compound 10: 289–291°C) suggest stronger intermolecular forces compared to aryl-sulfonyl analogs. The target compound’s melting point is expected to fall between 200–250°C, based on diazepane-sulfonyl analogs .

Biological Activity

The compound 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,5-dimethyl-1,3-benzothiazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is C17H23N3O2S2C_{17}H_{23}N_{3}O_{2}S_{2} with a molecular weight of 365.5 g/mol. The compound consists of:

  • A benzothiazole core , which is a bicyclic structure containing sulfur and nitrogen.
  • A cyclopropanesulfonyl group that enhances electrophilic reactivity.
  • A diazepane ring , contributing to its potential pharmacological properties.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities associated with this compound are still under investigation; however, the following potential activities have been highlighted based on structural analogs:

Table 1: Biological Activities of Benzothiazole Derivatives

Compound ClassBiological ActivityReference
BenzothiazolesAntimicrobial
Diazepane derivativesNeuroprotective
CyclopropanesulfonamideAntiviral
Substituted benzothiazolesAnti-inflammatory
2-(4-Aminophenyl) BenzothiazolesAntitumor activity

The mechanism of action for benzothiazole derivatives often involves interaction with various biological targets such as enzymes and receptors. For instance:

  • Electrophilic Attack : The sulfonyl group may facilitate nucleophilic attacks in biochemical pathways.
  • Receptor Binding : Potential binding to serotoninergic receptors has been suggested based on related compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds related to benzothiazoles. Notably:

  • Anticancer Activity : Research indicated that certain benzothiazole derivatives exhibited significant cytotoxic effects against cancer cell lines (e.g., MCF-7 and A549) with inhibition rates exceeding 70% in some cases .
  • Antimicrobial Properties : Variants of benzothiazole have demonstrated broad-spectrum antimicrobial activity against various pathogens .
  • Neuroprotective Effects : Diazepane derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Copper-Promoted Reactions : Enhancing efficiency and yield in the formation of the benzothiazole framework.
  • One-Pot Synthesis Strategies : Streamlining the synthetic process while maintaining structural integrity.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the benzothiazole-diazepane-sulfonyl scaffold in this compound?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

  • Step 1 : Formation of the 1,4-diazepane ring via cyclocondensation of diamines with carbonyl equivalents under reflux conditions (e.g., ethanol, glacial acetic acid) .
  • Step 2 : Sulfonylation at the diazepane nitrogen using cyclopropanesulfonyl chloride, requiring pH control (~7–8) and anhydrous solvents (e.g., DCM) to avoid hydrolysis .
  • Step 3 : Coupling the diazepane-sulfonyl moiety to the 4,5-dimethylbenzothiazole core via nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
    • Key Challenges : Competing side reactions during sulfonylation; purification via column chromatography (silica gel, gradient elution) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton environments (e.g., methyl groups at C4/C5 benzothiazole, diazepane ring protons) and confirms sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the cyclopropanesulfonyl group relative to the diazepane ring .
    • Data Interpretation : Discrepancies between calculated and observed NMR shifts may indicate tautomerism or dynamic behavior in solution .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., bond angles, torsion angles) be resolved?

  • Methodological Answer :

  • Single-Crystal XRD : Use SHELX software (SHELXL/SHELXS) for refinement, leveraging high-resolution data to resolve ambiguities in sulfonyl group geometry .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify steric or electronic distortions (e.g., cyclopropane ring strain) .
    • Case Study : In related diazepane-sulfonyl compounds, XRD revealed a 10° deviation in the N-S bond angle compared to DFT predictions, attributed to crystal packing effects .

Q. What strategies optimize reaction yields during the sulfonylation of the diazepane intermediate?

  • Methodological Answer :

  • Condition Screening : Test bases (e.g., Et3N, pyridine) and solvents (e.g., DCM vs. THF) to minimize byproducts like N,N-disulfonylated species .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to suppress hydrolysis .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, achieving >85% yield in model systems .
    • Data Contradiction : Lower yields (<50%) in polar solvents (e.g., DMF) suggest solvent-dependent reactivity of the diazepane nitrogen .

Q. How does the compound’s conformational flexibility influence its biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with rigidified diazepane rings (e.g., spirocyclic derivatives) and compare bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 1 µs trajectories) to identify dominant conformers interacting with targets like kinase domains .
    • Example : In a benzothiazole-diazepane analog, replacing cyclopropanesulfonyl with a bulkier substituent reduced conformational flexibility and abolished activity, highlighting the sulfonyl group’s role in target engagement .

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